Physicochemical properties of 5-Bromo-1-cyclopropyl-1H-imidazole
Physicochemical properties of 5-Bromo-1-cyclopropyl-1H-imidazole
An In-depth Technical Guide to 5-Bromo-1-cyclopropyl-1H-imidazole for Advanced Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-cyclopropyl-1H-imidazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a robust methodology for its synthesis and characterization, explores its chemical reactivity, and discusses its applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work. The imidazole nucleus is a privileged structure in medicinal chemistry, and its strategic functionalization, as seen in this compound, offers a gateway to diverse chemical space.[1][2]
Introduction: The Strategic Value of Functionalized Imidazoles
The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic bioactive molecules.[1][2] Its presence can enhance water solubility and provides a versatile scaffold for interacting with biological targets.[2] 5-Bromo-1-cyclopropyl-1H-imidazole combines three key structural motifs:
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The Imidazole Core: A five-membered aromatic heterocycle that is a common feature in functional molecules, imparting specific electronic and biological properties.[3]
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The 5-Bromo Substituent: A reactive handle that allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]
-
The N-Cyclopropyl Group: This small, strained ring introduces conformational rigidity and can improve metabolic stability and binding affinity, making it a desirable feature in modern drug design.
This unique combination makes 5-Bromo-1-cyclopropyl-1H-imidazole a valuable building block for generating compound libraries for high-throughput screening and for performing detailed structure-activity relationship (SAR) studies.[5]
Molecular Structure and Identifiers
A clear understanding of the molecule's basic identity is fundamental for any research application.
Caption: Chemical structure of 5-Bromo-1-cyclopropyl-1H-imidazole.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1262035-61-9[6] |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| IUPAC Name | 5-bromo-1-cyclopropyl-1H-imidazole |
Synthesis and Characterization
While multiple synthetic routes to substituted imidazoles exist, a common and scalable approach involves the N-alkylation of a pre-functionalized imidazole or the halogenation of an N-substituted imidazole.[7] The following protocol is a representative method adapted from the successful multikilogram synthesis of the closely related analog, 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole.[7][8]
Representative Synthesis Protocol
This two-step process involves the N-cyclopropylation of imidazole followed by regioselective bromination.
Step 1: Synthesis of 1-Cyclopropyl-1H-imidazole
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To a solution of imidazole in a suitable solvent such as DMF, add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0 °C to form the imidazolide anion.
-
Add cyclopropyl bromide to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-cyclopropyl-1H-imidazole.
Step 2: Bromination to 5-Bromo-1-cyclopropyl-1H-imidazole
-
Dissolve 1-cyclopropyl-1H-imidazole in a polar aprotic solvent like acetonitrile or IPAc.
-
Cool the solution to 0 °C.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise. The use of NBS is often preferred over molecular bromine to achieve monobromination and avoid the formation of polybrominated species.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
The final product can be purified by column chromatography or crystallization to afford 5-Bromo-1-cyclopropyl-1H-imidazole.
Caption: Workflow for the bromination of 1-cyclopropyl-1H-imidazole.
Physicochemical and Spectral Data
Quantitative data for this specific molecule is not widely published. The table below includes data for a close analog and predicted properties based on its structure.
Table 2: Physicochemical Properties
| Property | Value / Expected Behavior | Notes |
| Appearance | White to off-white solid | Typical for small heterocyclic compounds. |
| Melting Point (°C) | 40-44 (for 5-Bromo-1-methyl-1H-imidazole) | The cyclopropyl group may slightly alter the melting point compared to the methyl analog.[9] |
| Boiling Point (°C) | 120 (at 15 mmHg for 5-Bromo-1-methyl-1H-imidazole) | Expected to be similar under vacuum.[10] |
| Solubility | Soluble in methanol, chloroform, ethyl acetate. Low solubility in water. | The cyclopropyl group increases lipophilicity compared to a methyl group. |
| pKa | ~5-6 (Predicted) | The electron-withdrawing bromine atom will slightly lower the basicity of the N3 nitrogen compared to unsubstituted imidazole (~7). |
Spectral Characterization
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¹H NMR: The spectrum is expected to show distinct signals for the imidazole and cyclopropyl protons. Based on the analog 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride, the imidazole proton (C4-H) would appear as a singlet around δ 7.6 ppm.[7][8] The cyclopropyl protons would appear as multiplets in the upfield region (δ 1.0-2.5 ppm).
-
¹³C NMR: The spectrum would show six distinct carbon signals. The imidazole carbons would appear in the aromatic region (δ 100-140 ppm), with the bromine-substituted carbon (C5) being the most downfield. The cyclopropyl carbons would be in the upfield region (δ 5-15 ppm).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The calculated exact mass for C₆H₇⁷⁹BrN₂ is 185.9847.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the aromatic and cyclopropyl groups (~3100-2900 cm⁻¹), C=N and C=C stretching from the imidazole ring (~1600-1450 cm⁻¹), and the C-Br stretch in the lower frequency region (~600-500 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The primary value of 5-Bromo-1-cyclopropyl-1H-imidazole in synthetic chemistry lies in the reactivity of the C-Br bond. It serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups at the 5-position.
-
Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 5-aminoimidazole derivatives.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
The imidazole ring itself is generally stable to these conditions, though the nitrogen lone pairs can act as ligands to the metal catalyst. The use of appropriate ligands (e.g., phosphines) in the catalytic system is crucial to ensure efficient coupling.
Caption: Key cross-coupling reactions utilizing the bromo substituent.
Applications in Drug Discovery and Development
The structural features of 5-Bromo-1-cyclopropyl-1H-imidazole make it a highly attractive starting point for medicinal chemistry campaigns.
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Scaffold for Library Synthesis: The molecule is an ideal building block for creating large, diverse libraries of compounds. By varying the reaction partner in cross-coupling reactions, chemists can rapidly generate hundreds or thousands of analogs for biological screening.
-
Structure-Activity Relationship (SAR) Studies: In lead optimization, the ability to systematically modify a core structure is critical. This compound allows for the exploration of the chemical space around the 5-position of the imidazole ring, helping to identify substituents that enhance potency, selectivity, or pharmacokinetic properties.[5]
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment. If identified in an FBDD screen, the bromine atom provides a direct and efficient vector for fragment growing or linking strategies.
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Kinase Inhibitors: The imidazole scaffold is particularly well-suited for designing kinase inhibitors, a major class of anticancer drugs.[1] This building block provides a foundation upon which more complex kinase-targeting pharmacophores can be assembled.
Safety, Handling, and Storage
As with all laboratory chemicals, 5-Bromo-1-cyclopropyl-1H-imidazole should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
5-Bromo-1-cyclopropyl-1H-imidazole is a strategically designed chemical building block that offers significant advantages to the research and drug discovery community. Its combination of a biologically relevant imidazole core, a synthetically versatile bromine handle, and a drug-like cyclopropyl group makes it a powerful tool for the efficient construction of novel and complex molecules. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in the pursuit of new therapeutic agents.
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